MRTX849

説明

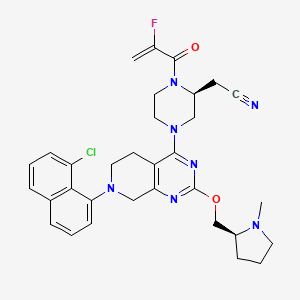

Adagrasib, also known as MRTX849, is an orally available, potent, irreversible, small molecule inhibitor of the KRAS G12C mutant isoform . It is used to treat metastatic or locally advanced non-small cell lung cancer (NSCLC) in patients who have received at least one previous treatment and whose tumors have an abnormal KRAS G12C gene .

Synthesis Analysis

Adagrasib’s synthesis involves the introduction of two chiral building blocks to the tetrahydropyridopyrimidine core via two sequential S N Ar reactions . Extensive reaction optimization led to a robust, transition-metal-free oxidation of the sulfide intermediate . A judicious choice of the leaving group with favorable steric and electronic characteristics at the 4-OH position of the tetrahydropyridopyrimidine core enabled a facile S N Ar displacement to introduce the chiral piperazine .Molecular Structure Analysis

Adagrasib has a molecular formula of C32H35ClFN7O2 and a molecular weight of 604.13 g/mol . It is highly selective as it binds directly to Cys12 of the KRAS G12C mutant protein .Chemical Reactions Analysis

Adagrasib is an irreversible inhibitor of KRAS G12C that covalently binds to the mutant cysteine in KRAS G12C and locks the mutant KRAS protein in its inactive state . This prevents downstream signaling without affecting wild-type KRAS protein .Physical And Chemical Properties Analysis

Adagrasib has a molecular formula of C32H35ClFN7O2 and a molecular weight of 604.13 g/mol .科学的研究の応用

KRAS G12C阻害

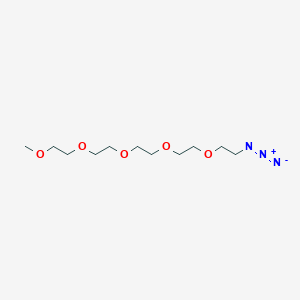

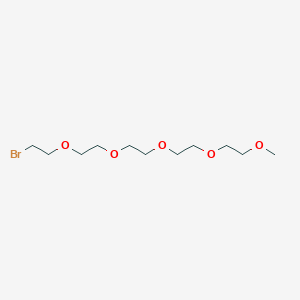

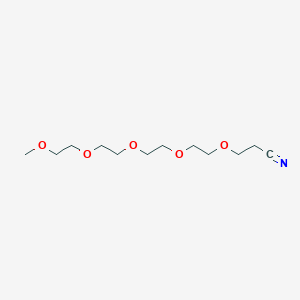

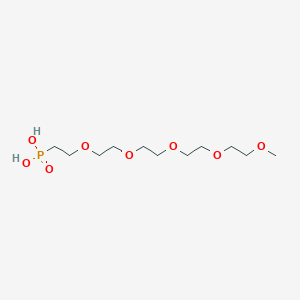

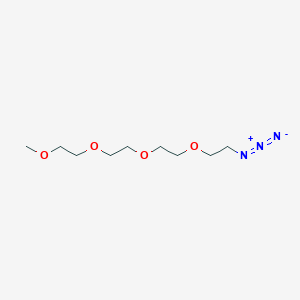

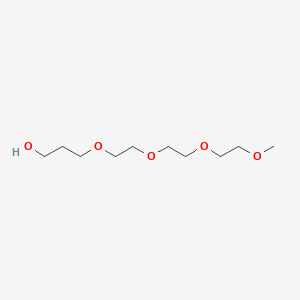

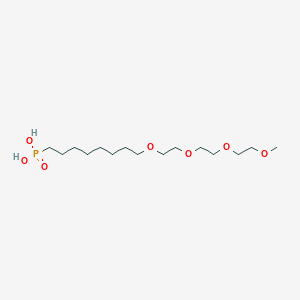

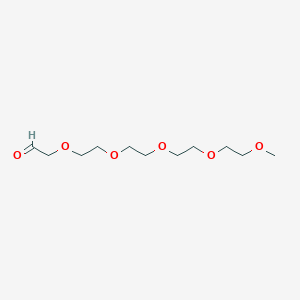

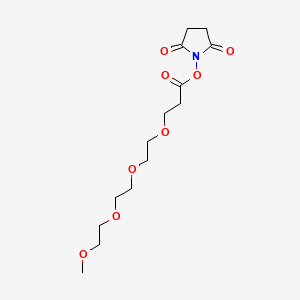

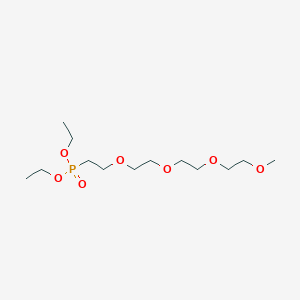

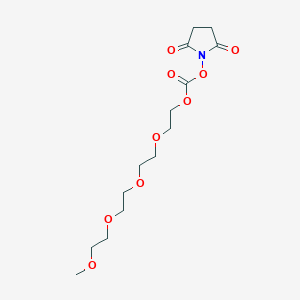

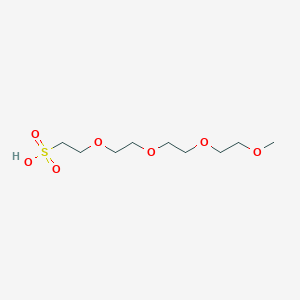

MRTX849は、構造に基づく薬物設計によって同定された、強力で選択的かつ共有結合性のKRAS G12C阻害剤です {svg_1} {svg_2}. KRAS G12CのGDP結合型を標的とし、非活性状態に固定します {svg_3}. これは、in vitroおよびin vivoでのKRAS依存性シグナル伝達の阻害に有効であることが示されています {svg_4}.

非小細胞肺がん(NSCLC)の治療

This compoundは、KRAS G12C変異を有するNSCLC患者において臨床的効果を示しています {svg_5}. これは、ミトゲン活性化プロテインキナーゼシグナル伝達の完全な標的阻害と停止能力を示しました {svg_6}.

大腸がんの治療

アダグラシブは、大腸がんの前治療患者において臨床的効果を示しました {svg_7} {svg_8}. これは、単剤療法として、およびEGFR阻害剤セツキシマブと組み合わせて使用されてきました {svg_9} {svg_10} {svg_11}.

併用療法

前臨床研究は、KRAS G12C阻害剤と上皮成長因子受容体抗体の併用が効果的な臨床戦略となり得ることを示唆しています {svg_12}. この併用は、第I/II相臨床試験において100%の疾患管理率を達成しました {svg_13}.

安全性と忍容性

This compoundは、KRAS G12C変異腫瘍の治療において安全性と忍容性を示しました {svg_14}. 治療関連の有害事象によりアダグラシブの中断に至ったものは認められませんでした {svg_15}.

臨床試験

This compoundは現在、第一選択併用療法(KRYSTAL-7)、大腸がんの第二選択または第三選択治療(KRYSTAL-10)、およびNSCLCの第二選択単剤療法(KRYSTAL-12)を含む複数の臨床試験で評価中です {svg_16}.

作用機序

Target of Action

Adagrasib, also known as MRTX849, is a highly selective, small-molecule, covalent inhibitor of KRAS G12C . KRAS mutations are highly common in cancer and account for approximately 85% of all RAS family mutations . Adagrasib targets KRAS G12C, one of the most common KRAS mutations, at the cysteine 12 residue and inhibits KRAS-dependent signaling .

Mode of Action

Adagrasib works by irreversibly and selectively binding to KRAS G12C and locking it in its inactive state . This prevents KRAS from sending cell growth signals, leading to cancer cell death . The development of KRAS inhibitors has been challenging due to their high affinity for guanosine triphosphate (GTP) and guanosine diphosphate (GDP), as well as the lack of a clear binding pocket .

Biochemical Pathways

In normal cells, KRAS is activated by binding to guanosine triphosphate (GTP), promoting the activation of the MAP kinase pathway and intracellular signal transduction. When GTP is hydrolyzed to guanosine diphosphate (GDP), KRAS is inactivated. This mechanism works as an “on”/“off” system that regulates cell growth . Adagrasib interferes with this process by locking KRAS G12C in its inactive, GDP-bound state .

Pharmacokinetics

The recommended phase II dose of adagrasib is 600 mg orally twice daily . This dosage was determined based on safety, tolerability, and observed pharmacokinetics properties . Adagrasib has high oral bioavailability and a long half-life , which allows for sustained and continuous KRAS inhibition .

Result of Action

Adagrasib has shown promising efficacy in pre-treated patients with KRAS G12C-mutated non-small-cell lung cancer (NSCLC). In a study, 42.9% of patients with measurable disease at baseline had a confirmed objective response . The median duration of response was 8.5 months, and the median progression-free survival was 6.5 months . Adagrasib also demonstrated tumor regression and extended survival in multiple preclinical brain metastases models .

Action Environment

Adagrasib can cross the blood-brain barrier, which helps maximize its efficacy . This is particularly important for treating brain metastases, a common complication in advanced cancer patients. The ability to penetrate the central nervous system (CNS) allows adagrasib to reach and act on tumors within the brain .

Safety and Hazards

Adagrasib can cause a serious heart problem, especially if used with certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . Common treatment-related adverse events (TRAEs) include gastrointestinal toxicities, hepatic toxicities, and fatigue . These TRAEs are largely mild to moderate in severity and can be managed with appropriate strategies, including dose modification, dietary modifications, concomitant medications, and monitoring .

将来の方向性

Adagrasib is being explored as a single agent and in combination with other anticancer drugs . Preclinical studies have shown that combining adagrasib with a broad range of therapies, including PD-1, SHP2, Pan-EGFR, CDK 4/6 and SOS1 inhibitors, resulted in even more robust anti-tumor activity . The goal is to optimize efficacy and prevent treatment resistance, ensuring these potentially promising combination approaches can help patients throughout the course of their treatment journey .

特性

IUPAC Name |

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35ClFN7O2/c1-21(34)31(42)41-17-16-40(18-23(41)11-13-35)30-25-12-15-39(28-10-4-7-22-6-3-9-26(33)29(22)28)19-27(25)36-32(37-30)43-20-24-8-5-14-38(24)2/h3-4,6-7,9-10,23-24H,1,5,8,11-12,14-20H2,2H3/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUGDMSUDYLHU-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35ClFN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336759 | |

| Record name | Adagrasib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In normal cells, KRAS is activated by binding to guanosine triphosphate (GTP), and this promotes the activation of the MAP kinase pathway and intracellular signal transduction. When GTP is hydrolyzed to guanosine diphosphate (GDP), KRAS is inactivated. This mechanism works as an "on"/"off" system that regulates cell growth. The substitution of Gly12 by cysteine in KRAS (KRASG12C) impairs GTP hydrolysis, and maintains KRAS in its active form. Therefore, the presence of this mutation leads to uncontrolled cellular proliferation and growth, as well as malignant transformation. Adagrasib is a covalent inhibitor of KRASG12C that irreversibly and selectively binds and locks KRASG12C in its inactive, guanosine diphosphate–bound state. Therefore, the use of adagrasib inhibits tumor cell growth and viability in cancers with KRASG12C mutations with minimal off-target activity. | |

| Record name | Adagrasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2326521-71-3 | |

| Record name | Adagrasib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2326521713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adagrasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adagrasib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((S)-4-(7-(8-chloronaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-1-(2-fluoroacryloyl)piperazin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADAGRASIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EOO6HQF8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

From > 262 mg/mL to < 0.010 mg/mL | |

| Record name | Adagrasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

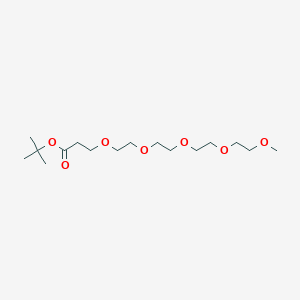

![tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate](/img/structure/B609267.png)